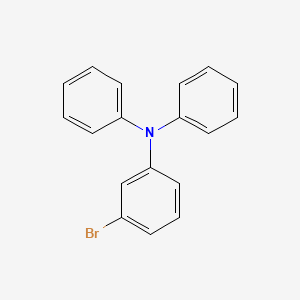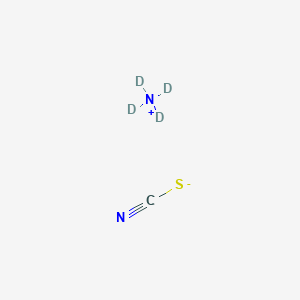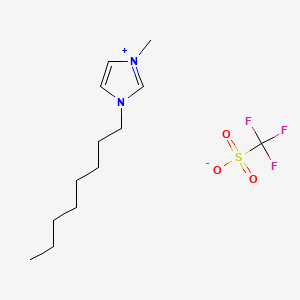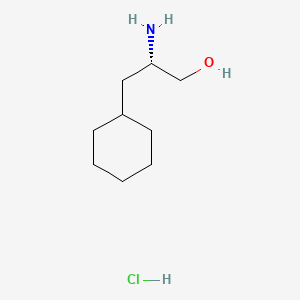
3-Bromo-N,N-diphenylaniline
Vue d'ensemble
Description
3-Bromo-N,N-diphenylaniline is a compound that is part of a broader class of organic molecules where bromine and phenyl groups are attached to an aniline structure. This type of compound is often used in the synthesis of various organic molecules, including pharmaceuticals and materials with specific electronic properties.
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-N,N-diphenylaniline can be achieved through various methods. For instance, a Pd-catalyzed ligand-free cross-coupling method has been reported to synthesize arylated heteroaromatics, which could potentially be applied to the synthesis of 3-Bromo-N,N-diphenylaniline derivatives . Additionally, diphenyliodonium bromide has been used in the synthesis of N-phenyl amino acids, which suggests its utility in introducing phenyl groups to nitrogen-containing compounds . Moreover, the Heck reaction has been employed to regioselectively obtain compounds by coupling dibromo-thiadiazolo-pyridine with N,N-diphenyl-4-vinylaniline, indicating a possible pathway for the synthesis of brominated diphenylaniline derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Bromo-N,N-diphenylaniline can be characterized using various spectroscopic techniques. For example, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy have been used to establish the structure of a compound obtained by the Heck reaction . Additionally, crystallography has been utilized to determine the detailed structure of a related compound, 3-Bromo-2,5-diphenyl-1,4-dithiin 1,1-dioxide, revealing a boat conformation and planarity in the molecule .
Chemical Reactions Analysis
The chemical reactivity of brominated diphenylaniline compounds can be inferred from related studies. For instance, the use of diphenyliodonium bromide in the synthesis of N-phenyl amino acids suggests that brominated diphenylaniline derivatives could participate in substitution reactions with amino acid esters . The synthesis of 3,5-diphenyl-1H-pyrazole derivatives and their bromo derivatives indicates that brominated diphenylaniline compounds may undergo further functionalization to produce molecules with analgesic and other biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-N,N-diphenylaniline derivatives can be diverse, depending on the specific substituents and molecular structure. For example, the solubility behavior of triorganotin bromides suggests that the introduction of different groups can significantly affect the solubility of brominated compounds in various solvents . Additionally, the molecular recognition study of a bromo derivative of dihydroxybenzoic acid with N-donor compounds indicates that brominated compounds can form supramolecular assemblies through hydrogen bonding .
Applications De Recherche Scientifique
Electronic Properties of Chromophores
3-Bromo-N,N-diphenylaniline is utilized in designing materials with useful electronic properties. A study by Chmovzh and Rakitin (2022) highlighted the use of diphenylamino)phenylethenyl group-containing chromophores in electronic applications. The compound was synthesized through the Heck reaction, and its structure was confirmed through various spectroscopic methods (Chmovzh & Rakitin, 2022).
Synthesis of Phenothiazines
Phenothiazines, which have a spectrum of pharmacological and biological activities, are synthesized using 3-Bromo-N,N-diphenylaniline derivatives. Gautam et al. (2000) discussed the synthesis of 3-bromo-1-methyl phenothiazines via the Smiles rearrangement, a process that impacts their medicinal potential (Gautam et al., 2000).
Antiamoebic Activity
Compounds derived from 3-Bromo-N,N-diphenylaniline have shown significant antiamoebic activity. Budakoti et al. (2008) synthesized a variety of these compounds and evaluated their activity against Entamoeba histolytica. Some derivatives demonstrated higher efficacy than standard drugs, marking their potential in treating amoebic infections (Budakoti et al., 2008).
Electrochemical Oxidation
The electrochemical oxidation properties of 3-Bromo-N,N-diphenylaniline derivatives have been studied. Kádár et al. (2001) investigated the electrochemical oxidation of various bromoanilines, including 4-bromoaniline, in acetonitrile solution, exploring their potential in chemical synthesis and electronic applications (Kádár et al., 2001).
Catalysis in Hydroformylation
These compounds have been used in catalysis, especially in hydroformylation reactions. Mora et al. (2006) synthesized a new bidentate aminophosphole-olefin ligand using 1-bromo-2,5-diphenylphosphole and tested its efficiency in the hydroformylation of mono- and disubstituted olefins (Mora et al., 2006).
Synthesis of Heterocycles
3-Bromo-N,N-diphenylaniline derivatives are key in synthesizing various heterocycles. Tsvelikhovsky and Buchwald (2010) demonstrated the Pd-catalyzed condensation of these compounds, yielding important heteroaromatics like indoles and carbazoles (Tsvelikhovsky & Buchwald, 2010).
Covalently Linked Chromophore Conjugates
In the field of dye synthesis, 3-Bromo-N,N-diphenylaniline derivatives are used to create chromophore conjugates. Khan and Ravikanth (2011) used 3-bromo boron dipyrromethene to synthesize BODIPY–chromophore conjugates, showcasing the versatile applications of these compounds in material science (Khan & Ravikanth, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXLVFKTOSKBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584595 | |
| Record name | 3-Bromo-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N,N-diphenylaniline | |
CAS RN |
78600-33-6 | |
| Record name | 3-Bromo-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-N,N-diphenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














